![molecular formula C20H24FN3O3 B5299946 N-(3,4-dimethoxyphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide](/img/structure/B5299946.png)
N-(3,4-dimethoxyphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide, commonly known as DF-MDBP, is a synthetic compound belonging to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of DF-MDBP is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain. DF-MDBP is thought to increase the release of serotonin and dopamine, which are neurotransmitters involved in mood regulation and reward processing.
Biochemical and Physiological Effects:
DF-MDBP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, leading to an improvement in mood and a reduction in anxiety and depression. DF-MDBP has also been shown to enhance cognitive function and improve memory. Additionally, DF-MDBP has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DF-MDBP has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level, making it an ideal compound for research. However, DF-MDBP is not widely available, and its use is restricted due to its potential for abuse.
Zukünftige Richtungen
There are several future directions for research on DF-MDBP. One area of interest is its potential use as a treatment for drug addiction. DF-MDBP has been shown to reduce drug-seeking behavior in animal models, and further research could lead to the development of a new treatment for addiction. Another area of interest is its potential use as a cognitive enhancer. DF-MDBP has been shown to improve memory and cognitive function, and further research could lead to the development of new treatments for cognitive impairment. Finally, research on the neuroprotective effects of DF-MDBP could lead to the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Conclusion:
DF-MDBP is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its potential use in the treatment of neurological disorders, cognitive enhancement, and drug addiction. DF-MDBP has a range of biochemical and physiological effects, including an increase in dopamine and serotonin levels in the brain. It has several advantages for lab experiments, but its use is restricted due to its potential for abuse. Further research on DF-MDBP could lead to the development of new treatments for a range of conditions, including addiction, cognitive impairment, and neurodegenerative diseases.
Synthesemethoden
DF-MDBP can be synthesized by a multi-step process involving the reaction of 4-fluorobenzyl chloride with N-(3,4-dimethoxyphenyl) piperazine in the presence of a base. The resulting intermediate is then treated with carboxylic acid to form DF-MDBP.
Wissenschaftliche Forschungsanwendungen
DF-MDBP has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. DF-MDBP has also been studied for its potential use as a cognitive enhancer and as a treatment for drug addiction.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3/c1-26-18-8-7-17(13-19(18)27-2)22-20(25)24-11-9-23(10-12-24)14-15-3-5-16(21)6-4-15/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLIMOYKDAFZDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-4-(4-fluorobenzyl)piperazine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.